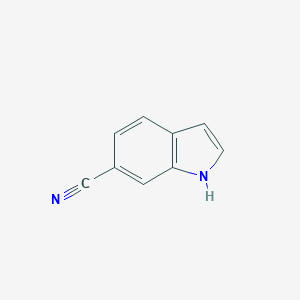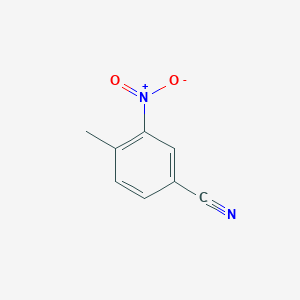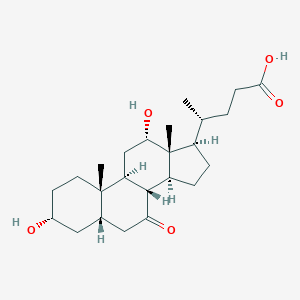
7-酮脱氧胆酸
描述
Synthesis Analysis
The synthesis of 7-ketodeoxycholic acid has been explored through various methods, including electrochemical and enzymatic approaches. A novel method involves the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents, providing a relatively environmentally friendly and low-consumption method for its production. This process highlights the synthesis's efficiency and potential for large-scale production (Shen et al., 2021). Another method involves the enzymatic synthesis starting from dehydrocholic acid using specific dehydrogenases, indicating the versatility of synthesis approaches (Bakonyi et al., 2012).
科学研究应用
Application 1: Preparation of Ursodeoxycholic Acid
- Specific Scientific Field : Bioresources and Bioprocessing .
- Summary of the Application : 7-Ketodeoxycholic acid is used in the preparation of ursodeoxycholic acid (UDCA), an important clinical drug in the treatment of liver disease . UDCA was first found in the bile of a black bear and is used as a clinical drug in the treatment of gallstones, cholecystitis, PBC, and PSC .
- Methods of Application or Experimental Procedures : The preparation of UDCA involves the electroreduction of 7-ketolithocholic acid (7K-LCA). During electrolysis, the C-7 carbonyl group of 7K-LCA is converted into a 7β-hydroxy group on the cathode surface . Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N -methyl-2-pyrrolidone (NMP) were used as stereoselectivity additives during electroreduction .
- Results or Outcomes : With 107.5 mM DMSO in methanol containing potassium bromide and a continuous current of 20 mA, 936 Coulombs was passed into the electrolysis system, achieving 88.5 % conversion of 7K-LCA, while the yield of UDCA reached 72.8 % .
Application 2: Metabolomics and Biochemical Research
- Specific Scientific Field : Metabolomics and Biochemistry .
- Summary of the Application : 7-Ketodeoxycholic acid is used in metabolomics and biochemical research . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. These metabolites directly reflect the underlying biochemical activity and state of cells/tissues .
- Methods of Application or Experimental Procedures : The specific methods of application in metabolomics and biochemical research can vary widely depending on the specific study or experiment. Generally, it involves the use of advanced analytical techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy to analyze and quantify metabolites .
- Results or Outcomes : The outcomes of these studies can provide valuable insights into the biochemical state of the organism or tissue being studied. This can be useful in a wide range of fields, including medicine, biology, and environmental science .
Application 3: Microbiome Research
- Specific Scientific Field : Microbiology .
- Summary of the Application : 7-Ketodeoxycholic acid is used in microbiome research . The microbiome refers to the community of microorganisms, including bacteria, fungi, and viruses, that inhabit a particular environment, especially the gut and other parts of the body .
- Methods of Application or Experimental Procedures : In microbiome research, 7-Ketodeoxycholic acid could be used to study the metabolic interactions between the host and its microbiota. This could involve techniques such as metagenomic sequencing, which allows for the genetic material of all microorganisms in a sample to be studied collectively .
- Results or Outcomes : The results of these studies can provide insights into the role of the microbiome in health and disease, and could potentially lead to the development of new therapeutic strategies .
Application 4: Digestion and Absorption of Lipids
- Specific Scientific Field : Gastroenterology .
- Summary of the Application : 7-Ketodeoxycholic acid, like other bile acids, facilitates the digestion, absorption, and transport of lipids and lipid-soluble vitamins in the gastrointestinal tract .
- Methods of Application or Experimental Procedures : This application is a natural physiological process. Bile acids are secreted into the small intestine during digestion, where they emulsify dietary fats and aid in their absorption .
- Results or Outcomes : The outcomes of this process are essential for normal digestion and nutrition. They also impact various aspects of cholesterol, glucose, and energy balance .
Application 5: Regulation of Lipid Metabolism
- Specific Scientific Field : Metabolic Biochemistry .
- Summary of the Application : 7-Ketodeoxycholic acid, as a bile acid, plays a crucial role in regulating lipid metabolism .
- Methods of Application or Experimental Procedures : This is a natural physiological process. Bile acids bind to and activate the nuclear receptor FXR, which regulates the expression of genes involved in lipid metabolism .
- Results or Outcomes : The activation of FXR by bile acids, including 7-Ketodeoxycholic acid, helps maintain cholesterol homeostasis and prevent the accumulation of toxic levels of bile acids .
安全和危害
未来方向
Research on 7-Ketodeoxycholic acid and its role in bile acid metabolism is ongoing. One study discusses the altered gut microbiota-host bile acid metabolism in patients with diarrhea-predominant irritable bowel syndrome . Another study discusses the systematic assessment of secondary bile acid metabolism in gut microbes . These studies suggest that 7-Ketodeoxycholic acid and other bile acids have significant potential for future research in understanding and treating various health conditions.
属性
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCPKKNRWFXMAT-RRWYKFPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314217 | |
| Record name | 7-Ketodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Ketodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-Ketodeoxycholic acid | |
CAS RN |
911-40-0 | |
| Record name | 7-Ketodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ketodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ketodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-KETODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14DEP88BGS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Ketodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



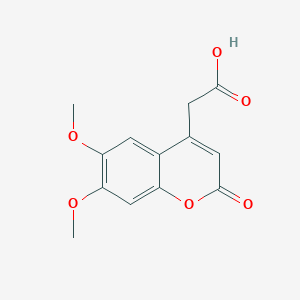
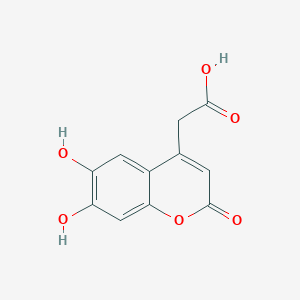
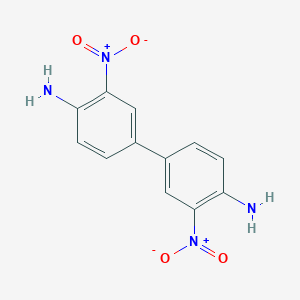
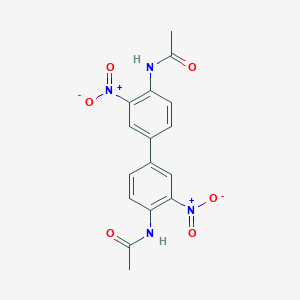
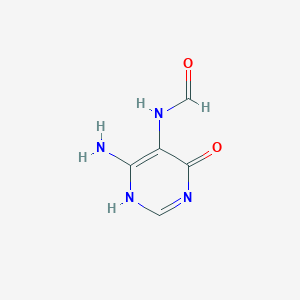
![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
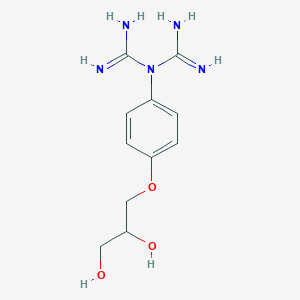
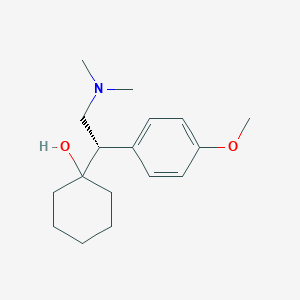
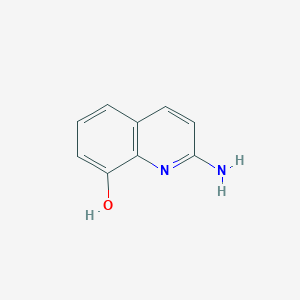
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
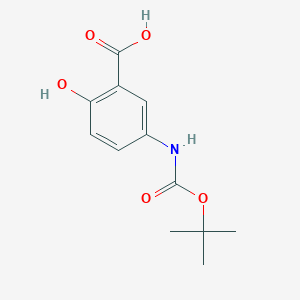
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
